molecular formula C20H20FN3O3S B2538048 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea CAS No. 887899-43-6

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea

Cat. No. B2538048
CAS RN: 887899-43-6
M. Wt: 401.46
InChI Key: QCAGIMVBWLYVQZ-UHFFFAOYSA-N
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Description

The compound “1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, two methoxy groups at positions 5 and 8 of the quinoline, a 2-fluorophenyl group, and a thiourea moiety. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the electron-rich aromatic quinoline core might undergo electrophilic aromatic substitution reactions. The thiourea moiety could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiourea moiety and the aromatic rings might influence its solubility, melting point, and other physical properties .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known biological activities of some quinoline derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-16-7-8-17(27-2)18-13(16)11-12(19(25)24-18)9-10-22-20(28)23-15-6-4-3-5-14(15)21/h3-8,11H,9-10H2,1-2H3,(H,24,25)(H2,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAGIMVBWLYVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea

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